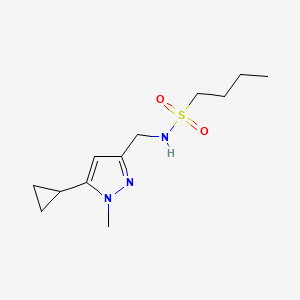

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide

Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The butane sulfonamide chain is linked via a methylene bridge to the pyrazole ring, conferring unique steric and electronic properties. The cyclopropyl moiety may enhance metabolic stability, while the pyrazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-3-4-7-18(16,17)13-9-11-8-12(10-5-6-10)15(2)14-11/h8,10,13H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDLCPIDQNTYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1=NN(C(=C1)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Cyclopropyl Substitution: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Sulfonamide Formation: The butane-1-sulfonamide moiety is introduced through the reaction of the pyrazole derivative with butane-1-sulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or alcohols, along with suitable bases, are used for substitution reactions.

Major Products Formed:

Sulfonyl Chlorides: Resulting from oxidation reactions.

Amines: Formed through reduction of the sulfonamide group.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes by mimicking the natural substrates, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- Benzimidazole Derivatives (e.g., B1 and B8 in ): Unlike the pyrazole core in the target compound, benzimidazoles feature a fused benzene-imidazole system. This difference impacts electronic properties and hydrogen-bonding capabilities.

Sulfonamide Analogues

- N-(3,5-Dinitrobenzoyl) Amino Acid Esters (): These chromatographically studied compounds share a sulfonamide-like amide group but lack the pyrazole moiety. Their separation factors (α) on chiral stationary phases (CSPs) depend on coverage density and end-capping, suggesting that the target compound’s bulky cyclopropyl and pyrazole groups might similarly influence chromatographic retention times and enantioselectivity .

Hydrogen-Bonding Patterns

- Comparative Analysis Using Etter’s Graph Set Theory (): The target compound’s sulfonamide group can act as both a hydrogen-bond donor (N–H) and acceptor (S=O), enabling diverse supramolecular architectures. In contrast, benzimidazole derivatives () rely on NH···O/N hydrogen bonds. The absence of an NH group in the pyrazole ring of the target compound reduces its ability to form robust 2D networks compared to benzimidazoles .

Methodological Considerations for Comparative Studies

Crystallographic Analysis

- Software suites like SHELX and WinGX () are critical for resolving crystal structures of sulfonamides and analogues. For example, SHELXL’s refinement capabilities could elucidate differences in torsion angles between the target compound and its benzimidazole counterparts, such as the orientation of the cyclopropyl group relative to the pyrazole plane .

Chromatographic Behavior

- The separation factors (α) reported for N-(3,5-dinitrobenzoyl) amino acid esters () highlight the role of steric hindrance in chromatographic performance. The target compound’s cyclopropyl group may similarly affect retention times on reversed-phase columns, though experimental validation is needed .

Data Tables

Table 1. Structural and Functional Group Comparison

Table 2. Methodological Tools for Comparison

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 298.37 g/mol. The presence of the cyclopropyl group and the sulfonamide functional group plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₂S |

| Molecular Weight | 298.37 g/mol |

| CAS Number | [Not specified] |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors involved in inflammatory and cancerous pathways. Preliminary studies indicate potential inhibitory effects on enzymes linked to these pathways, although detailed mechanistic studies are still required to confirm these interactions.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown moderate to potent activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) through mechanisms involving tubulin polymerization inhibition .

Anti-inflammatory Effects

The sulfonamide component may enhance the compound's anti-inflammatory properties, similar to other known sulfonamides that inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives:

- Antiproliferative Studies :

- Mechanistic Insights :

-

Enzyme Inhibition :

- Some derivatives have been reported to inhibit specific enzymes involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.